molecular formula C3H4I2O B132185 1,3-Diiodoacetone CAS No. 6305-40-4

1,3-Diiodoacetone

Cat. No.: B132185
CAS No.: 6305-40-4
M. Wt: 309.87 g/mol
InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diiodoacetone is an organic compound with the molecular formula C₃H₄I₂O. It is a derivative of acetone where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions. This compound is known for its unique reactivity due to the presence of iodine atoms, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

1,3-Diiodoacetone is a chemical compound with the molecular formula C3H4I2O It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone .

Mode of Action

The mode of action of this compound involves a reaction that proceeds in the S1 state, leading to the formation of a bimolecular system involving this compound and acetone enol form . The subsequent enol-ketone rearrangement with a high probability occurs in the ground state .

Biochemical Pathways

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone . This suggests that it may play a role in photochemical reactions and could potentially influence pathways related to these processes.

Pharmacokinetics

Its molecular weight is 309872 Da , which could influence its absorption and distribution in the body

Result of Action

It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone , suggesting that it may have effects at the molecular level related to this process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure could potentially influence its photoinitiated disproportionation . .

Biochemical Analysis

Biochemical Properties

1,3-Diiodoacetone plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The compound’s interaction with proteins may involve covalent binding or non-covalent interactions, affecting protein structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding may involve covalent modification or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism. For instance, this compound may affect the activity of enzymes involved in glycolysis or other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall biological effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

1,3-Diiodoacetone undergoes several types of chemical reactions, including:

Scientific Research Applications

1,3-Diiodoacetone has several applications in scientific research:

Comparison with Similar Compounds

1,3-Diiodoacetone can be compared with other halogenated acetones, such as 1,3-dichloroacetone and 1,3-dibromoacetone. While all these compounds share a similar structure, the presence of different halogens imparts unique reactivity and properties to each compound. For instance:

Properties

IUPAC Name

1,3-diiodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKARNAREDZHGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212377
Record name 2-Propanone, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-40-4
Record name 1,3-Diiodo-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diiodoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diiodoacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodoacetone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodoacetone
Reactant of Route 2
Reactant of Route 2
1,3-Diiodoacetone
Reactant of Route 3
1,3-Diiodoacetone
Reactant of Route 4
1,3-Diiodoacetone
Reactant of Route 5
Reactant of Route 5
1,3-Diiodoacetone
Reactant of Route 6
Reactant of Route 6
1,3-Diiodoacetone
Customer
Q & A

Q1: What are the established synthetic routes for producing 1,3-diiodoacetone?

A1: this compound can be synthesized through several methods. One approach involves a multi-step process starting from glycerol. [] This method involves the 1,3-selective chlorination of glycerol to yield glycerol 1,3-dichlorohydrin, which is subsequently oxidized and then subjected to di-hydroxylation to produce 1,3-dihydroxyacetone. this compound is then produced from glycerol 1,3-dichlorohydrin via a trans-iodination reaction followed by oxidation and hydroxylation steps. [] Another method utilizes a photochemical disproportionation reaction of 1-iodoacetone. []

Q2: What are the potential industrial applications of this compound?

A2: Research suggests that this compound exhibits antimicrobial properties. Specifically, it has shown efficacy in inhibiting the growth of various microorganisms in aqueous environments. This characteristic makes it potentially valuable for industrial applications such as controlling slime, biofilm formation, and algae growth in pulp and paper mills. []

Q3: Are there alternative compounds with similar applications?

A3: Yes, alongside this compound, other iodoacetone compounds like 1-iodoacetone and 1,1-diiodoacetone demonstrate similar antimicrobial effects. These compounds can also be employed to prevent slime and biofilm formation in aqueous industrial systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.